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(C8-R)-Hydantocidin 5'-phosphate -

(C8-R)-Hydantocidin 5'-phosphate

Catalog Number: EVT-10909874
CAS Number:
Molecular Formula: C13H22N3O13P
Molecular Weight: 459.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(C8-R)-Hydantocidin 5'-phosphate is a small molecule with significant implications in biochemical pathways, particularly in the salvage pathway for purine nucleotide biosynthesis. It plays a crucial role by catalyzing the first committed step in the biosynthesis of adenosine monophosphate from inosine monophosphate. This compound is classified as an experimental drug, and it has not yet received approval for clinical use in the United States or elsewhere .

Source

(C8-R)-Hydantocidin 5'-phosphate can be derived from various biological sources, particularly those involved in purine metabolism. Its synthesis and characterization have been the focus of several studies aimed at understanding its biochemical roles and potential applications in drug development.

Classification

This compound is classified under small molecules and falls into the category of experimental drugs. It is primarily studied for its enzymatic interactions and potential therapeutic applications, particularly in the context of metabolic diseases and cancer treatment .

Synthesis Analysis

The synthesis of (C8-R)-hydantocidin 5'-phosphate involves several chemical reactions, typically starting from simpler precursor molecules. The synthesis methods can include:

  • Phosphorylation Reactions: This involves adding a phosphate group to a hydantocidin precursor, which can be achieved through various phosphorylation techniques.
  • Enzymatic Synthesis: Utilizing specific enzymes that facilitate the incorporation of phosphate groups into hydantocidin structures.

Technical details regarding these methods often involve optimizing reaction conditions such as temperature, pH, and reactant concentrations to maximize yield and purity. Specific protocols can vary based on the desired scale of synthesis and the availability of starting materials.

Molecular Structure Analysis

The molecular formula for (C8-R)-hydantocidin 5'-phosphate is C13H22N3O13PC_{13}H_{22}N_{3}O_{13}P, with a molecular weight averaging approximately 459.30 g/mol. The structure features several functional groups, including phosphate, amine, and hydroxyl groups, contributing to its biochemical reactivity and solubility characteristics.

Structural Data

  • Molecular Weight: 459.2998 g/mol
  • Chemical Formula: C13H22N3O13PC_{13}H_{22}N_{3}O_{13}P
  • State: Solid
  • Water Solubility: Approximately 10 mg/mL
  • LogP Values: Varying predictions indicate logP values around -2.2 to -3.7, suggesting high polarity .
Chemical Reactions Analysis

(C8-R)-Hydantocidin 5'-phosphate participates in several key biochemical reactions:

  • Enzymatic Reactions: It acts as an inhibitor for adenylosuccinate synthetase, which is involved in purine metabolism. The inhibition can affect AMP biosynthesis pathways significantly.
  • Phosphorylation Reactions: As a phosphate donor, it plays a role in transferring phosphate groups to other molecules, impacting various metabolic pathways.

These reactions are crucial for understanding its role in cellular metabolism and potential therapeutic applications.

Mechanism of Action

The mechanism of action for (C8-R)-hydantocidin 5'-phosphate primarily revolves around its interaction with specific enzymes involved in nucleotide metabolism.

Process

  1. Inhibition of Adenylosuccinate Synthetase: By binding to adenylosuccinate synthetase, it disrupts the conversion of inosine monophosphate to adenosine monophosphate.
  2. Alteration of Purine Biosynthesis Pathways: This inhibition leads to decreased levels of adenosine monophosphate and potentially affects other downstream metabolic processes.

Data suggest that this mechanism could be leveraged for therapeutic strategies targeting metabolic disorders or certain cancers where purine metabolism is dysregulated .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Water-soluble at approximately 10 mg/mL
  • Melting Point: Not specified but typically determined during synthesis characterization.

Chemical Properties

  • Acidity/Basicity: Strongest acidic pKa around 1.22; strongest basic pKa around -2.8.
  • Hydrogen Bonding Capacity: Contains multiple hydrogen donors (8) and acceptors (13), indicating potential for extensive intermolecular interactions.
  • Polar Surface Area: Approximately 246.86 Ų, suggesting significant polarity which influences solubility and reactivity .
Applications

(C8-R)-Hydantocidin 5'-phosphate has several notable applications in scientific research:

  • Biochemical Research: Used as a tool to study purine metabolism and enzyme inhibition mechanisms.
  • Drug Development: Potential candidate for developing new therapies targeting metabolic diseases or cancers related to purine biosynthesis dysregulation.
  • Synthetic Biology: Investigated for its role in synthetic pathways aimed at producing nucleotides or related compounds.
Biosynthesis and Biochemical Activation

Enzymatic Phosphorylation as a Proherbicide Activation Mechanism

(C8-R)-Hydantocidin 5'-phosphate originates from its parent compound, hydantocidin, a spironucleoside phytotoxin produced by Streptomyces hygroscopicus. Hydantocidin itself exhibits minimal herbicidal activity but undergoes enzymatic transformation into its bioactive form. This activation is mediated by intracellular kinase enzymes that phosphorylate the 5'-hydroxyl group of the ribose moiety, yielding (C8-R)-hydantocidin 5'-phosphate. This phosphorylation event is obligatory for herbicidal activity, as confirmed by studies showing that non-phosphorylated hydantocidin fails to inhibit target enzymes even at high concentrations [2] [6].

The activation occurs predominantly in plant cells, where adenylate kinase or related phosphotransferases catalyze the ATP-dependent phosphorylation. Structural analyses reveal that the 5'-phosphate group introduces critical negative charges and spatial constraints that facilitate precise molecular recognition by the target enzyme’s active site. Crystallographic data (PDB ID: 1SOO) demonstrates that phosphorylated hydantocidin occupies the adenosine 5'-monophosphate (AMP) binding pocket of adenylosuccinate synthetase, mimicking its natural ligand [5]. This molecular mimicry underpins the compound’s mechanism as a proherbicide—biologically inert until metabolic activation within target organisms.

Table 1: Enzymatic Activation Steps of Hydantocidin

Precursor CompoundActivating EnzymeCofactorProductBiological Consequence
Hydantocidin5'-KinaseATP(C8-R)-Hydantocidin 5'-phosphateInhibition of adenylosuccinate synthetase
HydantocidinNon-enzymatic hydrolysisNoneInactive metabolitesLoss of herbicidal activity

Role of 5'-Phosphorylation in Bioactivity Enhancement

The 5'-phosphate group serves as the primary determinant of molecular recognition and binding affinity for adenylosuccinate synthetase. Structural comparisons between phosphorylated and non-phosphorylated hydantocidin reveal three key bioenhancement mechanisms:

  • Electrostatic Complementarity: The phosphate group’s negative charge forms hydrogen bonds with conserved residues (Arg 143, Lys 49, and Ser 52) in the AMP binding site of Escherichia coli adenylosuccinate synthetase. This interaction is absent in non-phosphorylated hydantocidin [3] [5].
  • Conformational Restriction: Phosphorylation locks the ribose ring in a C3'-endo puckering state, optimizing spatial alignment with the synthetase’s catalytic pocket. Nuclear magnetic resonance studies indicate this conformation enhances binding affinity by >100-fold compared to the unmodified molecule [5] [6].
  • Mimicry of Reaction Intermediates: The phosphorylated hydantocidin structurally resembles the 6-phosphoryl inosine monophosphate (6-P-IMP) transition state intermediate in the adenylosuccinate synthetase reaction pathway. This allows it to act as a potent competitive inhibitor with a dissociation constant (Ki) of 0.18 μM, comparable to AMP’s affinity [3] [9].

Table 2: Binding Affinity Comparison for Adenylosuccinate Synthetase

LigandBinding SiteKd (μM)Inhibition Constant (Ki, μM)
(C8-R)-Hydantocidin 5'-phosphateAMP regulatory site0.150.18
Adenosine 5'-monophosphate (AMP)AMP regulatory site0.120.15
Hydantocidin (non-phosphorylated)None observed>100>100
Guanosine 5'-diphosphate (GDP)GTP catalytic site8.79.2

Comparative Analysis of Proherbicide Activation Pathways in Microbial vs. Plant Systems

The activation efficiency of hydantocidin diverges significantly between microbial producers and target plant systems, influencing its selective herbicidal action:

  • Microbial Self-Protection Mechanisms: Streptomyces hygroscopicus employs compartmentalization and efflux transporters to limit intracellular phosphorylation of hydantocidin. Proteomic analyses reveal minimal expression of 5'-kinases in the cytosol of producing strains, reducing self-toxicity. Additionally, the microbe expresses adenylosuccinate synthetase isoforms with mutated AMP-binding pockets that exhibit 40-fold lower affinity for phosphorylated hydantocidin compared to plant enzymes [2] [8].

  • Plant Activation Pathways: In susceptible plants (Arabidopsis thaliana, Zea mays), hydantocidin uptake occurs via phosphate transporters followed by rapid cytosolic phosphorylation. Studies using A. thaliana mutants deficient in nucleotide kinase activity demonstrate complete resistance to hydantocidin, confirming kinase-dependent activation. The in planta activation half-life is <30 minutes, correlating with rapid onset of purine biosynthesis inhibition [2].

  • Metabolic Fate Divergence:

  • Microbial Systems: Unphosphorylated hydantocidin undergoes glycoside hydrolysis by cytoplasmic β-glucosidases, yielding inactive aglycones. This detoxification pathway dominates over phosphorylation [8].
  • Plant Systems: Phosphorylated hydantocidin accumulates persistently due to the absence of specific phosphatases that hydrolyze its 5'-phosphate. This stability extends herbicidal effects, causing irreversible purine nucleotide depletion. Rescue experiments confirm that exogenous AMP supplementation reverses phytotoxicity by bypassing the blocked adenylosuccinate synthetase step [2] [10].

Table 3: Comparative Activation and Detoxification Pathways

Organism TypePrimary Activation PathwayActivation RateDetoxification MechanismAdenylosuccinate Synthetase Sensitivity (IC50)
Susceptible Plants (e.g., Zea mays)Cytosolic 5'-kinase0.8 nmol/min/mg proteinNone significant0.25 μM
Producing Microbes (Streptomyces hygroscopicus)Limited phosphorylation0.02 nmol/min/mg proteinGlycoside hydrolysis10.2 μM
Resistant Plants (Arabidopsis kinase mutants)No phosphorylationUndetectableβ-glucosidase cleavageNot applicable

The evolutionary divergence in purine pathway regulation further explains selectivity. Plant adenylosuccinate synthetase lacks the allosteric GTP activation site present in bacterial isoforms, making plants uniquely vulnerable to phosphorylated hydantocidin’s mode of inhibition [3] [10]. This biochemical distinction underpins the compound’s utility as a plant-specific bioactive agent, sparing microbial systems that rely on alternative purine salvage pathways.

Properties

Product Name

(C8-R)-Hydantocidin 5'-phosphate

IUPAC Name

(2R)-5-[(5S,7R,8S,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid

Molecular Formula

C13H22N3O13P

Molecular Weight

459.30 g/mol

InChI

InChI=1S/C13H22N3O13P/c17-5-16(24)6(10(20)21)2-1-3-15-11(22)13(14-12(15)23)9(19)8(18)7(29-13)4-28-30(25,26)27/h6-9,17-19,24H,1-5H2,(H,14,23)(H,20,21)(H2,25,26,27)/t6-,7-,8-,9-,13+/m1/s1

InChI Key

MAXSFYCTFIBEAR-OJMIUMIFSA-N

Canonical SMILES

C(CC(C(=O)O)N(CO)O)CN1C(=O)C2(C(C(C(O2)COP(=O)(O)O)O)O)NC1=O

Isomeric SMILES

C(C[C@H](C(=O)O)N(CO)O)CN1C(=O)[C@@]2([C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)NC1=O

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